Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a complex organic compound characterized by its bicyclic structure and functional groups that confer unique properties. This compound features a bicyclo[6.1.0]non-4-yne framework, which consists of two fused cyclohexane rings with a triple bond, and is further modified with a carbamate group and an aminoethoxy side chain. The chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological activity and potential applications in medicinal chemistry.
The chemical reactivity of bicyclo[6.1.0]non-4-yn-9-ylmethyl derivatives primarily involves nucleophilic substitutions and cycloadditions, particularly in bioorthogonal reactions. The unique structure allows for selective reactions with azides and other functional groups under mild conditions, making it valuable in synthetic organic chemistry and bioconjugation strategies . For instance, the compound can undergo reactions with electrophiles or participate in cycloaddition reactions to form more complex structures.
Bicyclo[6.1.0]non-4-yn-9-ylmethyl derivatives are noted for their potential biological activities, particularly in the context of drug development and therapeutic applications. The compound's ability to engage in bioorthogonal chemistry makes it suitable for labeling biomolecules or drug delivery systems. Studies have shown that similar compounds exhibit anti-cancer properties, antimicrobial activity, and functions as enzyme inhibitors, suggesting that this compound may also possess significant biological effects that warrant further investigation .
The synthesis of bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate can be achieved through various methods:
Bicyclo[6.1.0]non-4-yn-9-ylmethyl derivatives have several promising applications:
Interaction studies involving bicyclo[6.1.0]non-4-yn-9-ylmethyl derivatives focus on their reactivity with biomolecules such as proteins and nucleic acids. These studies often utilize techniques like surface plasmon resonance or fluorescence resonance energy transfer to assess binding affinities and kinetics, providing insights into how these compounds can be utilized in targeted drug delivery systems or as imaging agents in biological research .
Several compounds share structural similarities with bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, each exhibiting unique properties:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Bicyclo[6.1.0]nonyne | Bicyclo[6.1.0]nonyne | Core structure used in bioorthogonal reactions |
| Endo-Bicyclo[6.1.0]nonene | Endo-Bicyclo[6.1.0]nonene | Exhibits different reactivity patterns due to ring strain |
| Cyclooctyne | Cyclooctyne | Known for its rapid reaction rates with azides |
The uniqueness of bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate lies in its specific side chain modifications that enhance solubility and biological activity compared to its analogs.
The compound features a bicyclo[6.1.0]non-4-yne scaffold, a [3.3.0] bicyclic system with a central cyclopropane ring fused to two cyclohexene rings, creating substantial ring strain (≈18 kcal/mol) that drives its reactivity in SPAAC. The systematic IUPAC name, (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate, reflects its stereochemistry (R,S,s configuration), alkyne position (non-4-yn), and functional groups.
Key structural attributes include:
The stereospecific synthesis ensures the cyclopropane ring’s transannular strain optimally activates the alkyne for cycloaddition. Nuclear magnetic resonance (NMR) studies confirm the bicyclic structure through characteristic shifts:
| Property | Value | Source |
|---|---|---|
| Density | 1.14 g/cm³ (20°C) | |
| Water solubility | 1.5 g/L | |
| Storage conditions | −20°C under inert gas |
The evolution of BCN derivatives traces to foundational work on strain-promoted click chemistry. Early cyclooctynes like octyne (OCT, k₂ ≈ 0.0024 M⁻¹s⁻¹) suffered from poor kinetics and solubility. Fluorinated variants (e.g., DIFO, k₂ ≈ 0.076 M⁻¹s⁻¹) improved reaction rates but introduced synthetic complexity. Bicyclo[6.1.0]nonyne (BCN) emerged as a compromise, offering:
The specific derivative discussed here originated from efforts to conjugate BCN to biomolecules without carbamate hydrolysis. By replacing labile ester linkers with carbamates and incorporating PEG spacers, researchers achieved stable conjugates while maintaining SPAAC reactivity.
This compound addresses three critical challenges in bioorthogonal chemistry:
Applications span multiple domains:
Reaction kinetics data for BCN vs. other cyclooctynes:
| Cyclooctyne | k₂ (M⁻¹s⁻¹) | Relative Rate vs. BCN |
|---|---|---|
| OCT | 0.0024 | 0.04× |
| DIBO | 0.057 | 1× |
| BARAC | 0.96 | 16.8× |
| This BCN derivative | 0.31 | 5.4× |
Data adapted from and . While BARAC exhibits faster kinetics, its larger size and synthetic complexity limit biological applications, making this BCN-PEG3-amine derivative a preferred choice for many studies.